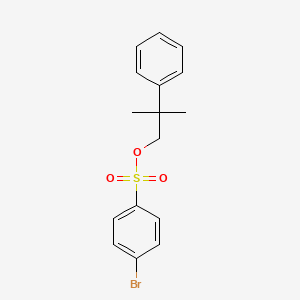
Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol is an organic compound that features a unique combination of functional groups, including an acetic acid moiety, a dioxolane ring, and a methylpentene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the dioxolane ring through the reaction of ethylene glycol with an aldehyde or ketone under acidic conditions. The resulting dioxolane is then subjected to a series of reactions to introduce the methylpentene chain and the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the formation of the desired product. Purification steps, including distillation and chromatography, are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, alkylated derivatives.
Applications De Recherche Scientifique
Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol: shares similarities with other compounds containing dioxolane rings and acetic acid groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the dioxolane ring and the acetic acid moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
35334-61-3 |
|---|---|
Formule moléculaire |
C11H20O5 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
acetic acid;5-(1,3-dioxolan-2-yl)-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C9H16O3.C2H4O2/c1-8(4-5-10)2-3-9-11-6-7-12-9;1-2(3)4/h4,9-10H,2-3,5-7H2,1H3;1H3,(H,3,4) |
Clé InChI |
IWEXAAHNUDWLRB-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCO)CCC1OCCO1.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14688259.png)



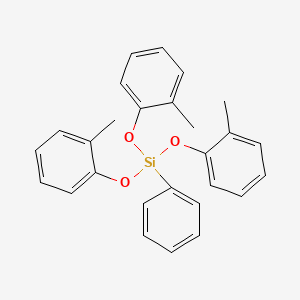
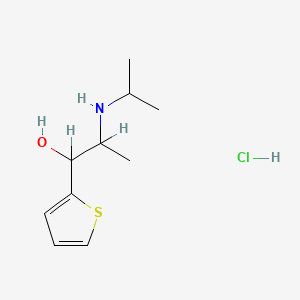
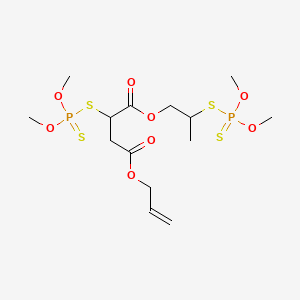

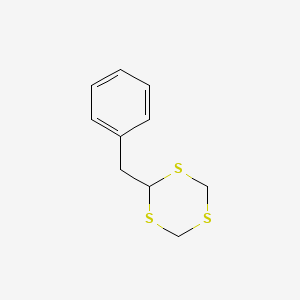
![(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one](/img/structure/B14688317.png)
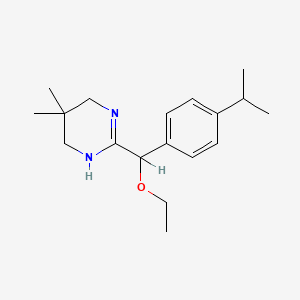

![5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione](/img/structure/B14688334.png)
